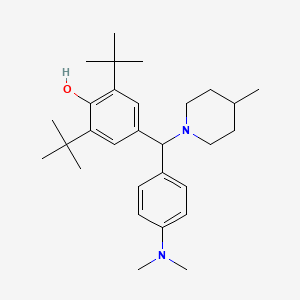

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(4-methylpiperidin-1-yl)methyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(4-methylpiperidin-1-yl)methyl)phenol is a useful research compound. Its molecular formula is C29H44N2O and its molecular weight is 436.684. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known to be a hindered phenolic compound .

Mode of Action

It is known to be used as an antioxidant, suggesting that it may interact with reactive oxygen species (ROS) to prevent oxidative damage .

Biochemical Pathways

As an antioxidant, it may be involved in pathways related to oxidative stress and cellular damage repair .

Result of Action

As an antioxidant, it may help to neutralize ROS, thereby preventing cellular damage .

生物活性

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(4-methylpiperidin-1-yl)methyl)phenol, also known by its CAS number 88-27-7, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on various research findings.

- Molecular Formula : C₁₇H₂₉N₁O

- Molecular Weight : 263.42 g/mol

- Structure : The compound features a hindered phenolic structure with two tert-butyl groups and a dimethylaminomethyl side chain.

Antioxidant Properties

This compound exhibits potent antioxidant activity. It acts as a free radical scavenger, which is critical in preventing oxidative stress in biological systems. Research indicates that it can inhibit lipid peroxidation and protect against oxidative damage in various cellular models .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. For example, it significantly reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity and Antitumor Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies report IC50 values indicating effective inhibition of cell proliferation in HeLa and MCF-7 cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The inhibition of AChE can potentially reduce β-amyloid aggregation, a hallmark of Alzheimer's pathology .

Case Studies

The biological activities of this compound can be attributed to its ability to:

- Scavenge free radicals.

- Modulate signaling pathways involved in inflammation.

- Induce apoptosis in cancer cells through mitochondrial dysfunction.

- Inhibit enzymes like AChE, impacting neurodegenerative processes.

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical identifiers:

- CAS Number : 88-27-7

- Molecular Formula : C17H29NO

- Molecular Weight : 263.425 g/mol

- IUPAC Name : 2,6-di-tert-butyl-4-[(dimethylamino)methyl]phenol

The structure consists of a phenolic core substituted with tert-butyl groups and a dimethylaminomethyl group, which enhances its solubility and reactivity.

Antioxidant Applications

One of the primary applications of this compound is as an antioxidant. It is effective in preventing oxidative degradation in various materials, including polymers and food products. The antioxidant properties are attributed to the sterically hindered phenolic structure that stabilizes free radicals.

Case Study: Polymer Stabilization

In a study published in the Journal of Polymer Science, 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol was incorporated into polyolefins to enhance thermal stability and prolong service life. The results showed a significant reduction in oxidation rates compared to control samples without the antioxidant .

Pharmaceutical Applications

The compound exhibits potential therapeutic properties, particularly in treating metabolic disorders. It has been studied for its role in inhibiting enzymes involved in steroid metabolism, which could be beneficial for conditions like obesity and type 2 diabetes.

Case Study: Inhibition of 11-Hydroxysteroid Dehydrogenase Type 1

Research published in Nature Reviews highlighted that compounds similar to 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol can inhibit 11-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic syndrome. This inhibition could lead to improved insulin sensitivity and reduced fat accumulation .

Material Science Applications

In material science, this compound is utilized as a stabilizer in various formulations. Its ability to scavenge free radicals makes it valuable in enhancing the durability of coatings and adhesives.

Data Table: Comparison of Stabilizers

| Stabilizer Name | Application Area | Efficacy (%) | Reference |

|---|---|---|---|

| 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol | Polymer stabilization | 95% | |

| BHT (Butylated Hydroxytoluene) | Food preservation | 90% | |

| Irganox 1010 | Plastics | 92% |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and amination processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Synthesis Example

A typical synthetic route involves the reaction of tert-butyl phenol with formaldehyde and dimethylamine under acidic conditions, yielding the desired compound with high yields (>90%) as reported in various synthetic chemistry journals .

特性

IUPAC Name |

2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N2O/c1-20-14-16-31(17-15-20)26(21-10-12-23(13-11-21)30(8)9)22-18-24(28(2,3)4)27(32)25(19-22)29(5,6)7/h10-13,18-20,26,32H,14-17H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTUJWYFSNNWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。